Cas no 869365-97-9 ((5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone)

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a bifunctional aromatic ketone featuring both chloro and iodo substituents on one phenyl ring and difluoro groups on the adjacent ring. This structural arrangement imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for Suzuki-Miyaura and other cross-coupling reactions. The electron-withdrawing halogens enhance its utility in nucleophilic aromatic substitutions, while the ketone moiety offers further functionalization potential. Its high purity and stability under standard conditions ensure consistent performance in pharmaceutical and agrochemical research. The compound’s distinct substitution pattern also facilitates regioselective transformations, supporting the development of complex molecular architectures.
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone structure
869365-97-9 structure
Product Name:(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
CAS No:869365-97-9
MF:C13H6ClF2IO
MW:378.540421962738
MDL:MFCD10565698
CID:719031
PubChem ID:46835488
Update Time:2025-05-22

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
    • (5-CHLORO-2-IODOPHENYL) 2,6-DIFLUOROPHENYL METHANO
    • (5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone
    • Methanone,(5-chloro-2-iodophenyl)(2,6-difluorophenyl)-
    • Methanone,(5-chloro-2-iodophenyl)(2,6-difluorophenyl)
    • QC-8170
    • Methanone, (5-chloro-2-iodophenyl)(2,6-difluorophenyl)-
    • MVEWMRFXBCKZMY-UHFFFAOYSA-N
    • C13H6ClF2IO
    • IMED1947540325
    • AB0036121
    • AX8046136
    • ST24034839
    • Y3133
    • (5-Chloro-2-iodo-phenyl)-(2,6-difluorophenyl)methanone
    • (5-C
    • (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (ACI)
    • DB-003818
    • DTXSID60676422
    • AKOS015853430
    • MFCD10565698
    • (5-Chloro-2-iodophenyl)(2 pound not6-difluorophenyl)methanone
    • 869365-97-9
    • SCHEMBL2509357
    • CS-M0274
    • DS-12883
    • F31029
    • (5-Chloro-2-iodo-phenyl)-(2,6-difluoro-phenyl)-methanone
    • MDL: MFCD10565698
    • Inchi: 1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H
    • InChI Key: MVEWMRFXBCKZMY-UHFFFAOYSA-N
    • SMILES: O=C(C1C(F)=CC=CC=1F)C1C(I)=CC=C(Cl)C=1

Computed Properties

  • Exact Mass: 377.91200
  • Monoisotopic Mass: 377.912
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4.7

Experimental Properties

  • Color/Form: No data available
  • Density: 1.802±0.06 g/cm3 (20 ºC 760 Torr)
  • Melting Point: No data available
  • Boiling Point: 433°C at 760 mmHg
  • Flash Point: 215.998°C
  • Refractive Index: 1.621
  • PSA: 17.07000
  • LogP: 4.45380

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Security Information

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Pricemore >>

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(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → 0 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C; 30 min, 0 °C
2.3 Solvents: Ethyl acetate ;  0 °C; 20 min, 0 °C
2.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Bioorthogonal Imaging of Aurora Kinase A in Live Cells
Yang, Katherine S.; et al, Angewandte Chemie, 2012, 51(27), 6598-6603

Production Method 2

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Dichloromethane ,  Pentane ;  20 min, -78 °C; 30 min, -78 °C; -78 °C → -30 °C; 2.5 h, -30 °C; -30 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → 0 °C
3.2 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C; 30 min, 0 °C
3.3 Solvents: Ethyl acetate ;  0 °C; 20 min, 0 °C
3.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Bioorthogonal Imaging of Aurora Kinase A in Live Cells
Yang, Katherine S.; et al, Angewandte Chemie, 2012, 51(27), 6598-6603

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, < 9 °C; 30 min, < 9 °C
1.2 Solvents: Ethyl acetate ;  5 min, cooled
1.3 Reagents: Potassium iodide Solvents: Water ;  1.25 h, < 9 °C; 1.5 h, 9 °C → rt
Reference
MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors
Sells, Todd B.; et al, ACS Medicinal Chemistry Letters, 2015, 6(6), 630-634

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water ;  rt → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C; 30 min, 0 °C
1.3 Solvents: Ethyl acetate ;  0 °C; 20 min, 0 °C
1.4 Reagents: Potassium iodide Catalysts: Iodine Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
Reference
Bioorthogonal Imaging of Aurora Kinase A in Live Cells
Yang, Katherine S.; et al, Angewandte Chemie, 2012, 51(27), 6598-6603

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Raw materials

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Preparation Products

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:869365-97-9)(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Order Number:A10350
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:55
Price ($):221.0/749.0
Email:sales@amadischem.com

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone Related Literature

Additional information on (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Compound CAS No 869365-97-9: (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

The compound (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, identified by the CAS number 869365-97-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of aryl ketones, characterized by its unique structure that combines two aromatic rings connected through a ketone group. The presence of halogen substituents—chlorine and iodine on one ring, and fluorine on the other—contributes to its distinctive chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging modern techniques such as Suzuki-Miyaura coupling and other cross-coupling reactions. These methods have not only improved the yield but also enhanced the purity of the product, making it suitable for high-end applications in drug discovery and materials science.

One of the most promising areas of research involving (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is its role in medicinal chemistry. The compound's structure allows for extensive functionalization, enabling researchers to explore its potential as a lead molecule in the development of novel therapeutics. For instance, studies have shown that this compound exhibits selective binding to certain protein targets, making it a valuable tool in drug design.

In addition to its medicinal applications, this compound has garnered attention in the field of materials science. Its unique electronic properties, derived from the halogen substituents, make it a candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent research has demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical properties.

The synthesis of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone involves a multi-step process that requires meticulous control over reaction conditions to ensure optimal yields. Key steps include the preparation of intermediate aryl halides and their subsequent coupling with ketones under catalytic conditions. The use of palladium catalysts has been particularly effective in facilitating these reactions, highlighting the importance of transition metal catalysis in modern organic synthesis.

From an environmental perspective, researchers are also investigating the biodegradation pathways of this compound to assess its environmental impact. Preliminary studies suggest that under specific microbial conditions, the compound undergoes partial degradation, though further research is needed to fully understand its ecological footprint.

In conclusion, (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and chemical properties make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:869365-97-9)(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
A10350
Purity:99%/99%
Quantity:1g/5g
Price ($):221.0/749.0
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